N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide
Overview
Description
N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is a complex organic compound that features a glycinamide backbone with various substituents, including chlorophenyl, methylphenylsulfonyl, and methylsulfanylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.
Introduction of substituents: The chlorophenyl, methylphenylsulfonyl, and methylsulfanylphenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like chlorides or sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms (like chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl~2~).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]acetamide
- N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]propionamide
Uniqueness
N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the glycinamide backbone, along with the specific substituents, can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c1-16-9-11-21(12-10-16)30(27,28)25(19-7-3-5-17(23)13-19)15-22(26)24-18-6-4-8-20(14-18)29-2/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKZKIINUQRKMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)SC)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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